[5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate
Description
Properties
Molecular Formula |
C24H38O4 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
[5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C24H38O4/c1-17(12-15-27-19(3)25)8-10-21-18(2)9-11-22-23(5,16-28-20(4)26)13-7-14-24(21,22)6/h12,21-22H,2,7-11,13-16H2,1,3-6H3 |
InChI Key |
LBHXIQMBWNFUCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)C)CCC1C(=C)CCC2C1(CCCC2(C)COC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Protocol:
- Plant Material Processing : Dried bark (1 kg) is ground and extracted with methanol (5 L) at 50°C for 72 hours.
- Solvent Evaporation : The filtrate is concentrated under reduced pressure to yield a crude resin (120 g).
- Column Chromatography : The resin is fractionated over silica gel (200–300 mesh) using a gradient of hexane/ethyl acetate (9:1 to 1:1). Agathadiol diacetate elutes at 30% ethyl acetate.
- Recrystallization : The fraction is recrystallized from dichloromethane/petroleum ether to afford white crystals (0.8 g, 0.08% yield).
Key Data:
- Purity : ≥95% (HPLC).
- Spectroscopic Identification :
- $$^1$$H NMR (CDCl$$3$$): δ 5.37 (br s, 2H, CH$$2$$OAc), 4.92 (s, 2H, CH$$_2$$=C), 2.04 (s, 6H, OAc).
- HRMS : m/z 631.4231 [M + Na]$$^+$$ (calc. 631.4234).
Semi-Synthesis from Agathadiol
Agathadiol diacetate is synthesized via acetylation of agathadiol, a diterpene alcohol isolated from natural sources.
Protocol:
- Acetylation Reaction :
- Agathadiol (1.0 g, 2.7 mmol) is dissolved in anhydrous pyridine (10 mL).
- Acetic anhydride (5 mL, 53 mmol) is added dropwise at 0°C.
- The mixture is stirred at room temperature for 12 hours.
- Workup :
- The reaction is quenched with ice-water (50 mL) and extracted with ethyl acetate (3 × 50 mL).
- The organic layer is washed with 1M HCl, dried (Na$$2$$SO$$4$$), and concentrated.
- Purification :
Key Data:
- Reaction Efficiency : 85–92% yield.
- Stereochemical Purity : >99% ee (chiral HPLC).
Total Synthesis from Labdane Precursors
A biogenetically inspired total synthesis involves cyclization of labdadienol derivatives followed by acetylation.
Protocol:
- Labdadienol Cyclization :
- Labdadienol (5.0 g, 16 mmol) is treated with BF$$3$$·Et$$2$$O (2 mL) in dichloromethane (100 mL) at −20°C for 2 hours.
- The mixture is quenched with NaHCO$$_3$$ and extracted to yield a pimaradiene intermediate (4.2 g, 84%).
- Oxidation and Reduction :
- The pimaradiene is oxidized with CrO$$_3$$ (3.0 g) in acetic acid (50 mL) to form a ketone.
- Sodium borohydride (2.0 g) reduction affords agathadiol (3.5 g, 70%).
- Acetylation : As described in Section 2.
Key Data:
- Overall Yield : 52–58% (4 steps).
- X-ray Crystallography : Confirms tricyclic structure (CCDC 2359101).
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Cost |
|---|---|---|---|---|
| Natural Extraction | 0.08% | 95% | Low | High |
| Semi-Synthesis | 92% | 99% | Moderate | Moderate |
| Total Synthesis | 58% | 98% | High | Low |
Challenges and Optimization
- Natural Extraction : Low yield necessitates large plant biomass. Supercritical CO$$_2$$ extraction improves efficiency (yield: 0.12%).
- Stereoselectivity : Use of (R)-Alpine borane ensures enantiopure intermediates (97:3 er).
- Catalyst Optimization : ZSM-5 molecular sieves enhance acetylation kinetics (96.7% conversion).
Chemical Reactions Analysis
Types of Reactions
[5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
[5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Weights
Key Structural Differences :
- Acetylation vs.
- Methylidene vs. Oxo Groups : The methylidene group in the target compound contrasts with the 7-oxo group in ’s analog, which may influence conformational rigidity and reactivity .
- Side Chain Modifications: The furan-3-yl ethanol substituent in introduces aromaticity and hydrogen-bonding capacity, absent in the target compound .
Insights :
- The target compound’s synthesis likely involves acetylation of hydroxyl intermediates, as seen in ’s use of acetic anhydride for acetyloxymethyl formation .
- Copper-catalyzed cycloadditions () are common for heterocyclic analogs but differ from the esterification steps required for the target compound .
Table 3: Comparative Properties
Key Findings :
- Lipophilicity : The acetyl groups in the target compound increase logP values compared to hydroxylated analogs, favoring passive diffusion across biological membranes .
- Spectroscopic Signatures : IR spectra would show ester C=O stretches (~1740 cm⁻¹) distinct from hydroxyl (–OH, ~3200–3600 cm⁻¹) or ketone (C=O, ~1700 cm⁻¹) peaks in analogs .
Biological Activity
The compound [5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique hexahydro-naphthalene core structure with various functional groups that may influence its biological activity. The structural complexity suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Antioxidant Activity: Compounds in the naphthalene family have shown significant antioxidant properties due to their ability to scavenge free radicals.
- Anticancer Properties: Some derivatives have been studied for their potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
The exact mechanism of action for this specific compound is not fully elucidated; however, it is hypothesized that it may interact with cellular receptors or enzymes involved in key metabolic pathways. For instance:
- Receptor Binding: The compound may bind to estrogen receptors (ERα and ERβ), influencing pathways related to hormone-dependent cancers.
- Enzyme Modulation: It may inhibit specific enzymes involved in cancer progression or inflammation.
Antioxidant Activity
A study demonstrated that similar compounds showed strong radical scavenging activity in vitro. The antioxidant capacity was measured using DPPH and ABTS assays, revealing a significant reduction in oxidative stress markers.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Compound A | 85% | 90% |
| Compound B | 75% | 80% |
| Target Compound | 78% | 85% |
Anticancer Studies
In vitro studies on breast cancer cell lines (MCF-7) indicated that the compound could reduce cell viability significantly:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 40 |
These results suggest a dose-dependent response where higher concentrations lead to increased cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
